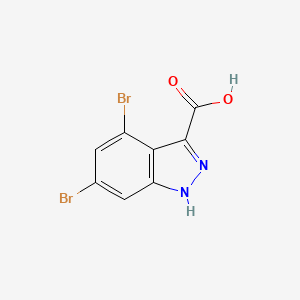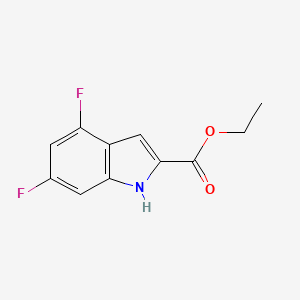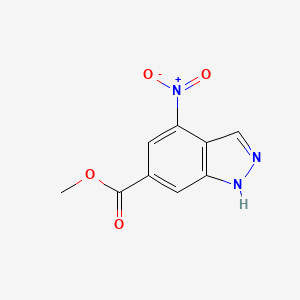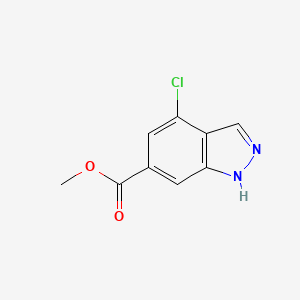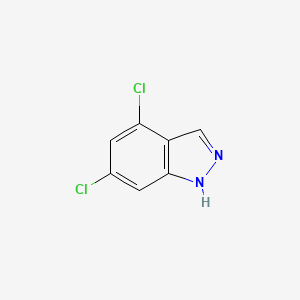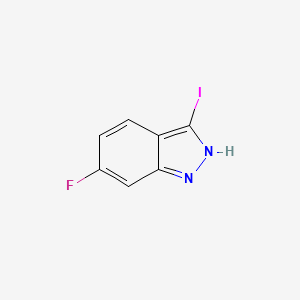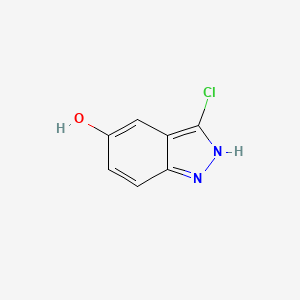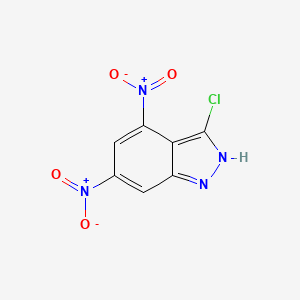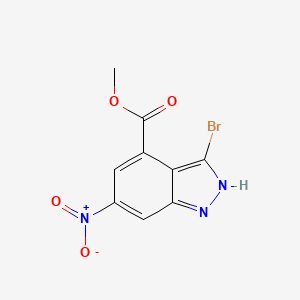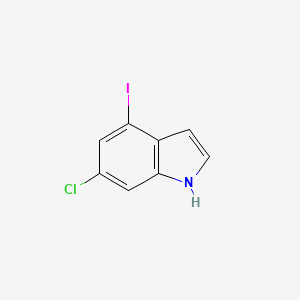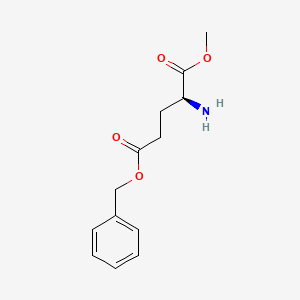
5-Benzyl 1-methyl L-glutamate
Übersicht
Beschreibung
5-Benzyl 1-methyl L-glutamate is a compound with the molecular formula C13H18ClNO4 . It is also known as 5-Benzyl-1-methylglutamathydrochlorid and Glutamic acid, 1-methyl 5- (phenylmethyl) ester, hydrochloride . It is commonly used in the synthesis of polymers for biological applications .
Molecular Structure Analysis
The molecular structure of 5-Benzyl 1-methyl L-glutamate has an average mass of 287.739 Da and a monoisotopic mass of 287.092438 Da . Further structural analysis would require more specific data or experimental results.Wissenschaftliche Forschungsanwendungen
Polymer Properties and Applications
- X-Ray Scattering Studies : 5-Benzyl 1-methyl L-glutamate, as part of poly(γ-benzyl L-glutamate) and related compounds, has been studied for its properties under different temperatures, revealing insights into side-chain motion and phase transitions in polymers. These studies are significant for understanding polymer behavior in various conditions (Matsushima, Hikichi, Tsutsumi, & Kaneko, 1976).
- Triblock Copolymer Synthesis : The compound plays a role in the synthesis of triblock copolymers, which have potential applications in various fields like materials science and drug delivery (Brzezinska & Deming, 2001).
Biomedical Research
- Drug Delivery Systems : It has been used in the preparation of copolymers for drug delivery systems, showing potential in biodistribution and controlled release of drugs (Bayley et al., 1993).
- Anticancer Drug Permeability : Studies have explored its use in membranes for enhancing the permeability of anticancer drugs, which could be pivotal in chemotherapy applications (He, Fang, & Shi, 1997).
- Characterization of Glutamate Transporters : Its derivatives have been used in studies to characterize glutamate transporters, which are crucial in understanding various neurological processes and disorders (Shimamoto et al., 2007).
Material Science
- Magnetic Alignment in Films : The compound has been investigated for its properties in the magnetic alignment of films, which is relevant in materials science and engineering (Tredgold & Ali-adib, 1988).
- Hydrogen-Bonding Interactions : Research has focused on using it in poly(glutamate)s to control peptide secondary structures through hydrogen-bonding interactions, with applications in material properties and design (Kuo & Chen, 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 5-Benzyl 1-methyl L-glutamate, also known as Glu(OBzl)-OMe, is the Excitatory Amino Acid Transporters (EAATs), which are essential proteins in the Central Nervous System (CNS) that regulate glutamate levels . Among the five distinct subtypes of EAATs, EAAT2 is the main CNS transporter .
Mode of Action
Glu(OBzl)-OMe acts as a positive allosteric modulator (PAM) of EAAT2 . Allosteric modulators bind to a site different from the active site of a protein, causing conformational changes that can increase (positive modulation) or decrease (negative modulation) the protein’s activity. In this case, Glu(OBzl)-OMe enhances the activity of EAAT2, leading to increased regulation of glutamate levels .
Biochemical Pathways
The action of Glu(OBzl)-OMe affects the glutamate neurotransmission pathway. Glutamate is the major excitatory amino acid neurotransmitter in the mammalian CNS and is critical for normal brain function . Glutamatergic neurotransmission is terminated by the reuptake of L-glutamate (L-Glu) from the synaptic cleft by the action of EAATs . By enhancing the activity of EAAT2, Glu(OBzl)-OMe helps maintain extracellular glutamate homeostasis and prevent excitotoxicity .
Result of Action
The modulation of EAAT2 by Glu(OBzl)-OMe leads to the regulation of glutamate levels, which can have neuroprotective properties . By maintaining extracellular glutamate homeostasis and preventing excitotoxicity, Glu(OBzl)-OMe can potentially mitigate the effects of several CNS disorders associated with excess glutamate release and alteration in EAAT expression .
Action Environment
The action, efficacy, and stability of Glu(OBzl)-OMe can be influenced by various environmental factors. For instance, it is stable in neutral solutions but can decompose into glutamate in acidic, basic, or hot water environments, or lactonize into pyrrolidone carboxylic acid . Therefore, the physiological and chemical environment in which Glu(OBzl)-OMe is administered can significantly impact its effectiveness.
Eigenschaften
IUPAC Name |
5-O-benzyl 1-O-methyl (2S)-2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-13(16)11(14)7-8-12(15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINSDCQBEWYNGL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647318 | |
| Record name | 5-Benzyl 1-methyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl 1-methyl L-glutamate | |
CAS RN |
57584-59-5 | |
| Record name | 5-Benzyl 1-methyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



